molecular formula C16H19N B6335810 2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 1422518-50-0

2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole

Cat. No.: B6335810
CAS No.: 1422518-50-0
M. Wt: 225.33 g/mol
InChI Key: IETXTXLATOCWHV-UHFFFAOYSA-N
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Description

2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is a fascinating chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound features a cycloheptane ring fused with a pyrrole ring and a benzyl group attached to the nitrogen atom. Its structural complexity and potential biological activities make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine in the presence of an acid catalyst. For this compound, the starting materials would include a cycloheptanone derivative and benzylamine, which undergo cyclization to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of fully saturated cycloheptane derivatives.

    Substitution: Formation of halogenated benzyl derivatives.

Scientific Research Applications

2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with 2-Benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole due to the presence of a fused ring system.

    Benzylpyrroles: Compounds with a benzyl group attached to a pyrrole ring, such as benzylpyrrole and benzylindole, exhibit similar chemical properties.

Uniqueness: this compound is unique due to its specific ring fusion and the presence of a benzyl group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-benzyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-16(14)17-15/h1,3-4,7-8,12,17H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETXTXLATOCWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC(=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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